molecular formula C15H9BrN2O3 B5563588 3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B5563588
M. Wt: 345.15 g/mol
InChI Key: VXWUWZPMICEODN-UHFFFAOYSA-N
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Description

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to the benzene ring and an isoindoline-1,3-dione moiety. The presence of the bromine atom and the isoindoline-1,3-dione structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with phthalimide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to the corresponding isoindoline-1,3-diol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of isoindoline-1,3-diol derivatives.

    Oxidation: Formation of more oxidized benzamide derivatives.

Scientific Research Applications

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety is known to interact with various biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1,3-dioxoisoindol-4-yl)benzamide
  • 2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide
  • 4-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide

Uniqueness

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the isoindoline-1,3-dione moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the isoindoline-1,3-dione moiety contributes to its biological activity .

Properties

IUPAC Name

3-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(18)21/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUWZPMICEODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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